(1-methyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone
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Overview
Description
(1-methyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring and a piperazine ring, both of which are known for their significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone typically involves the reaction of 1-methyl-1H-pyrazole with 4-phenylpiperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve maximum yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using halogenating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(1-methyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-methyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or inhibitor, blocking the action of certain proteins or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1-methyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone include:
- (1-methyl-1H-pyrazol-4-yl)(4-phenylpiperazin-1-yl)methanone
- (1-methyl-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone
- (1-methyl-1H-pyrazol-5-yl)(4-methylpiperazin-1-yl)methanone
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the resulting pharmacological properties. The presence of both the pyrazole and piperazine rings in this particular configuration contributes to its unique biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(2-methylpyrazol-3-yl)-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-17-14(7-8-16-17)15(20)19-11-9-18(10-12-19)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHLINXBNXLLRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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